3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile
Description
3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group and a piperidine-piperazine hybrid side chain. The structure includes a but-2-yn-1-yl linker connecting the piperidine and ethylpiperazine moieties, which likely enhances its conformational rigidity and binding affinity to biological targets.
Properties
IUPAC Name |
3-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-2-24-12-14-25(15-13-24)9-3-4-16-27-18-5-10-26(11-6-18)20-19(17-21)22-7-8-23-20/h7-8,18H,2,5-6,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREMHXZPSMYKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile, with the CAS number 2548991-52-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, suggesting diverse interactions with biological targets.
The molecular formula of this compound is , and it has a molecular weight of 373.5 g/mol. The structural complexity includes piperidine and piperazine moieties, which are known to enhance pharmacological properties, particularly in cancer therapeutics.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N5O2 |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 2548991-52-0 |
Research indicates that compounds similar to this compound may act as cereblon E3 ligase binding agents . These compounds can modulate targeted ubiquitination, leading to the degradation of specific proteins involved in cancer progression. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies where protein degradation pathways are disrupted.
Anticancer Properties
The compound has been investigated for its anticancer activity , particularly as a potential inhibitor of various kinases involved in tumor growth and proliferation. Preclinical studies have shown promising results in inhibiting cancer cell lines, suggesting its utility in targeted therapies.
Case Studies
- In Vitro Studies : A study focusing on similar compounds demonstrated that they effectively inhibited the growth of multiple myeloma cells through the induction of apoptosis and cell cycle arrest. The reported IC50 values ranged from 100 nM to 500 nM, highlighting the compound's potency against cancer cells.
- Target Protein Interaction : Interaction studies using surface plasmon resonance (SPR) indicated that this compound binds effectively to several kinase targets, which are critical in signaling pathways associated with cancer cell survival and proliferation.
Pharmacological Profiles
The pharmacological profiles of compounds related to this compound suggest a broad range of activities:
| Compound Name | Biological Activity |
|---|---|
| 6-Fluoroquinazoline | Anticancer activity |
| 4-(Piperidin-1-yl)quinazoline | Kinase inhibition |
| Ethyl 4-(1-piperazinyl)butyric acid | Neuroactive properties |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Heterocyclic Core : The target compound’s pyrazine core differs from pyridine () or pyrazole () analogs. Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzymes compared to pyridine or pyrazole .
- Linker Flexibility : The but-2-yn-1-yl linker in the target compound introduces rigidity, whereas analogs with alkyl or aryl linkers (e.g., ’s butan-1-one) may exhibit greater conformational flexibility .
- Substituent Effects : The ethylpiperazine group in the target compound could improve solubility compared to methylpiperazine () or trifluoromethylphenyl-piperazine () .
Key Observations :
- Synthetic Routes : The target compound’s synthesis likely parallels methods for piperazine-piperidine hybrids (), whereas pyrazole analogs () require azide-specific protocols.
- Spectral Data : The carbonitrile group in all compounds shows strong IR absorption near 2230 cm⁻¹, but pyrazine’s deshielded protons may differ from pyridine or pyrazole analogs in NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
